1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Description
Properties
IUPAC Name |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-3-5-6-17(22)20-9-11-21(12-10-20)18-19-15-8-7-14(23-4-2)13-16(15)24-18/h7-8,13H,3-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYZFWYTRPTDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions to yield 6-ethoxy-1,3-benzothiazole.
Piperazine Substitution: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl-benzothiazole intermediate.
Alkylation: The final step involves the alkylation of the piperazinyl-benzothiazole intermediate with 1-bromopentan-1-one under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Solvent recovery and recycling, as well as the use of catalysts, are also common practices to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pentanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: 1-[4-(6-Carboxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one.
Reduction: 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzothiazole moiety, which is known for its biological activity.
Medicine: Explored for its potential therapeutic effects, including antipsychotic and antidepressant activities, due to the piperazine ring’s known interactions with neurotransmitter receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one involves its interaction with various molecular targets:
Neurotransmitter Receptors: The piperazine ring can interact with dopamine and serotonin receptors, potentially modulating their activity and leading to antipsychotic or antidepressant effects.
Enzyme Inhibition: The benzothiazole moiety can inhibit certain enzymes, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole-Piperazine Backbones
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one (BF37669)
- Molecular Formula : C₁₈H₂₅N₃O₂S
- Molecular Weight : 347.475 g/mol
- Key Differences: Substitution at the benzothiazole core: 4-methoxy and 7-methyl groups instead of 6-ethoxy. No direct biological data are available, but the structural similarity suggests comparable solubility and bioavailability profiles .
2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
- Molecular Formula : C₁₁H₁₂ClN₃O₂S
- Molecular Weight : 273.72 g/mol
- Key Differences: Replaces the piperazine-pentanone chain with a chloroacetamide group. Likely divergent biological targets due to the absence of the piperazine linker .
Analogues with Varied Heterocyclic Cores
5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14)
- Molecular Formula : C₁₅H₁₄BrN₅O₂S₂
- Key Differences: Pyrimidine-carboxamide replaces the piperazine-pentanone chain. Structural divergence suggests distinct mechanisms of action, possibly targeting viral enzymes or kinases .
N-(Adamantan-1-yl)-4-(4-(2-aminoethyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine
- Molecular Formula : C₂₀H₃₂N₈O
- Key Differences: Triazine core instead of benzothiazole. Adamantyl group confers rigidity and enhances cannabinoid receptor (CB2) binding, as demonstrated in radioligand assays (Kₐ ~ 12 nM for CB2) . The ethoxy group on triazine may reduce metabolic stability compared to benzothiazole derivatives.
Piperazine-Linked Compounds with Ketone Modifications
1-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1,4-dione (MK18)
- Molecular Formula : C₁₉H₂₀F₃N₃O₂S
- Key Differences :
Comparative Data Table
Biological Activity
1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on various pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H25N3O4S2 |
| Molecular Weight | 459.58 g/mol |
| CAS Number | 897470-57-4 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Studies have shown that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon, and lung cancers. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .
- Antimicrobial Effects : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is often evaluated using methods such as disc diffusion and minimum inhibitory concentration (MIC) assays .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antitumor | High (against multiple cell lines) | |
| Antimicrobial | Moderate to high | |
| Anti-inflammatory | Significant | |
| Antiviral | Emerging evidence |
Case Studies
Several studies have been conducted to evaluate the biological activity of benzothiazole derivatives, including this compound:
- Antitumor Efficacy : A study evaluated a series of benzothiazole derivatives for their antiproliferative activity against human tumor-derived cell lines. The results indicated that certain modifications in the benzothiazole structure enhanced cytotoxicity, suggesting a promising avenue for drug development .
- Antimicrobial Screening : Another research focused on synthesizing new benzothiazole derivatives and assessing their antimicrobial properties. The findings revealed that compounds with specific substituents showed potent activity against E. coli and S. aureus, highlighting the potential of this class of compounds in treating bacterial infections .
- Structure-Activity Relationship (SAR) : Research into SAR has identified that modifications at the piperazine moiety significantly influence the biological activity of benzothiazole derivatives. For instance, substituents on the ethoxy group can enhance binding affinity to target proteins involved in cancer progression .
Q & A
Q. Basic
- Storage conditions : –20°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation .
- Lyophilization : Converts the compound to a stable powder form for aqueous reconstitution .
How can academic-scale synthesis be adapted for larger batches without compromising purity?
Q. Advanced
- Flow chemistry : Continuous processing minimizes side reactions and improves reproducibility .
- Crystallization optimization : Solvent-antisolvent systems (e.g., ethanol/water) enhance crystal purity .
What in vitro and in vivo models are suitable for preliminary pharmacological profiling?
Q. Advanced
- In vitro :
- Kinase inhibition assays (e.g., EGFR, CDK2) .
- Cytotoxicity screening (MTT assay in cancer cell lines) .
- In vivo :
- Rodent models for CNS penetration (e.g., blood-brain barrier permeability assays) .
- PK/PD studies using LC-MS/MS to quantify plasma and tissue concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
